- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,
Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)
![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://ko.kuujia.com/scimg/cas/937263-71-3x500.png)
937263-71-3 structure
상품 이름:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
CAS 번호:937263-71-3
MF:C13H12N4O
메가와트:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 화학적 및 물리적 성질
이름 및 식별자
-
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- DFMSLMUVJUMZPA-UHFFFAOYSA-N
- SB18464
- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
- MFCD28977540
- SY274772
- 937263-71-3
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
- DB-194160
- AT27623
- BS-50410
- SCHEMBL1192195
- AKOS026674005
- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
-
- MDL: MFCD28977540
- 인치: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
- InChIKey: DFMSLMUVJUMZPA-UHFFFAOYSA-N
- 미소: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N
계산된 속성
- 정밀분자량: 240.101
- 동위원소 질량: 240.101
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 2
- 복잡도: 288
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 65.4
- 소수점 매개변수 계산 참조값(XlogP): 2
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9975255-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 1g |
RMB 240.80 | 2025-02-21 | |
TRC | M331450-25mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 25mg |
$460.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1196233-10g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 10g |
$400 | 2023-09-03 | |
Cooke Chemical | BD9975255-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
RMB 840.80 | 2025-02-21 | |
eNovation Chemicals LLC | Y1298717-250mg |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 250mg |
$140 | 2024-07-21 | |
A2B Chem LLC | AI62642-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
$126.00 | 2024-07-18 | |
abcr | AB575225-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 1g |
€134.00 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 1g |
¥1800.0 | 2024-04-16 | |
A2B Chem LLC | AI62642-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 250mg |
$15.00 | 2024-07-18 | |
abcr | AB575225-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 250mg |
€93.80 | 2024-08-02 |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C
참조
- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C
참조
- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C
참조
- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C
참조
- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,
합성 방법 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C
참조
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C
참조
- Preparation of tucatinib key intermediate, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux
참조
- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C
참조
- Preparation of diaryl ether compound, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C
참조
- A Practical Alternate Synthesis of TucatinibOrganic Preparations and Procedures International, 2021, 53(6), 554-561,
합성 방법 11
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C
참조
- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
참조
- New Synthetic Route to TucatinibSynthesis, 2019, 51(13), 2660-2664,
합성 방법 13
반응 조건
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C
참조
- Preparation of tucatinib and its intermediate products, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C
참조
- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt
참조
- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
참조
- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
참조
- Preparation of Irbinitinib and its intermediate, China, , ,
합성 방법 18
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
참조
- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C
참조
- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,
합성 방법 20
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C
참조
- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials
- 4-Amino-2-methylphenol
- [1,2,4]Triazolo[1,5-a]pyridin-7-ol
- 7-chloro-1,2,4triazolo1,5-apyridine
- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine
- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline 관련 문헌
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) 관련 제품
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

순결:99%/99%
재다:5g/25g
가격 ($):155.0/474.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937263-71-3)4-([1,2,4]三唑[1,5-A]吡啶-7-氧基)-3-甲基苯胺

순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의